molecular formula C7H7BrN2O B2654682 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde CAS No. 1779475-59-0

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2654682
CAS No.: 1779475-59-0
M. Wt: 215.05
InChI Key: RCXIGQPEWXNEOE-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is a high-value heterocyclic building block designed for pharmaceutical and agrochemical research. Pyrazole derivatives are a pharmacologically significant scaffold present in a wide range of therapeutic agents due to their diverse biological activities . The presence of both a reactive bromo substituent and an aldehyde functional group on the pyrazole core makes this compound a versatile intermediate for further synthetic elaboration. The aldehyde group is particularly useful for condensation reactions and serves as a key handle for constructing more complex molecular architectures through the formation of Schiff bases or as a precursor to other functional groups . The cyclopropyl substituent can influence the molecule's electronic properties and metabolic stability, which is a valuable feature in medicinal chemistry programs. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXIGQPEWXNEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromopyrazole with cyclopropylcarboxaldehyde under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the reagent used.

    Oxidation Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.

    Reduction Reactions: The major product is 4-Bromo-5-cyclopropyl-1H-pyrazole-3-methanol.

Scientific Research Applications

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their function .

Comparison with Similar Compounds

Key Observations:
  • Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), unlike methyl or bromomethyl substituents in analogues .
  • Electronic Effects : Bromine at position 4 is a common cross-coupling site, but electron-withdrawing groups (e.g., -CHO, -SO₂NH₂ in ) increase the electrophilicity of the pyrazole ring, facilitating Suzuki-Miyaura or Ullmann reactions .

Physicochemical Properties

Spectral Data Comparison:
  • IR Spectroscopy :
    • The target compound’s aldehyde C=O stretch (~1700 cm⁻¹) contrasts with sulfonamide SO₂ stretches (1162, 1335 cm⁻¹) in ’s compound .
    • Cyclopropyl C-H stretches (~3000 cm⁻¹) differ from aromatic C-H vibrations in aryl-substituted analogues (e.g., ) .
  • NMR :
    • The aldehyde proton in the target compound would resonate near δ 9.5–10.0 ppm (¹H-NMR), absent in methyl- or bromomethyl-substituted analogues .
Solubility and Stability:
  • The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to lipophilic analogues like 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole .
  • Hydrochloride salts (e.g., CAS 1637774-78-7) exhibit improved crystallinity and stability compared to the free aldehyde form .

Biological Activity

4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom, a cyclopropyl group, and an aldehyde functionality, which contribute to its reactivity and interaction with biological targets.

The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromopyrazole with cyclopropylcarboxaldehyde under controlled conditions. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in organic synthesis and drug development.

Antimicrobial and Antiviral Properties

Research indicates that 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde exhibits significant antimicrobial and antiviral activities. In vitro studies have shown that compounds within the pyrazole class can inhibit the growth of various pathogens, suggesting potential therapeutic applications in treating infections .

Inhibition of Lactate Dehydrogenase (LDH)

A notable area of research focuses on the compound's role as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. Inhibitors of LDH are being explored for their potential in cancer treatment due to their ability to disrupt metabolic pathways in cancer cells. Studies have demonstrated that pyrazole derivatives can exhibit low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production and inhibition of glycolysis in pancreatic cancer and sarcoma cell lines .

The mechanism by which 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde exerts its biological effects involves interactions with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with various biological molecules, influencing their activity. This interaction profile may account for its observed inhibitory effects on LDH and other enzymes .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde:

  • LDH Inhibition : A study reported the optimization of pyrazole-based inhibitors that demonstrated potent inhibition of LDHA and LDHB, showcasing the potential for these compounds in cancer therapy .
  • Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of related pyrazoles, indicating their effectiveness against a range of bacterial strains.

Comparative Analysis

To better understand the unique properties of 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
4-Bromopyrazole Lacks cyclopropyl groupModerate antimicrobial activity
5-Cyclopropyl-1H-pyrazole-3-carbaldehyde Similar structure without bromineLimited LDH inhibition
4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde Unique combination of bromine, cyclopropyl, and aldehydeStrong LDH inhibition and antimicrobial properties

Q & A

Q. What are the established synthetic routes for 4-Bromo-5-cyclopropyl-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step strategies. For example:

Cyclopropane Introduction : Cyclopropane groups are introduced via cross-coupling reactions or alkylation of pyrazole precursors. For brominated pyrazoles, bromine substituents are often retained during functionalization .

Aldehyde Group Formation : The Vilsmeier-Haack reaction is a common method to introduce aldehyde groups into pyrazole rings. This involves reacting 3-methylpyrazole derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
Table 1 : Comparison of Synthetic Approaches

StepReagents/ConditionsReference
CyclopropylationCyclopropyl Grignard reagents, Cu catalysis
Aldehyde FormationVilsmeier-Haack (POCl₃/DMF)

Q. How is the aldehyde functionality introduced into the pyrazole scaffold?

  • Methodological Answer : The aldehyde group is introduced via formylation reactions :
  • Vilsmeier-Haack Reaction : Reacting a methyl-substituted pyrazole with DMF and POCl₃ generates the aldehyde .
  • Nucleophilic Substitution : In some cases, formaldehyde under alkaline conditions replaces halogen atoms (e.g., bromine) at specific positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; aldehyde protons at δ 9.5–10.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and confirms bromine/cyclopropyl positioning (e.g., triclinic crystal system with RR factor < 0.05) .
  • IR Spectroscopy : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and N-H stretches (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring stability during bromination?

  • Methodological Answer :
  • Temperature Control : Cyclopropane rings are sensitive to heat; reactions should be conducted below 80°C to prevent ring-opening .
  • Catalyst Selection : Copper(I) iodide or palladium catalysts improve regioselectivity during bromine substitution, minimizing side reactions .
  • Monitoring : Use in-situ FTIR or LC-MS to track intermediates and adjust reaction times dynamically .

Q. How to resolve contradictions in 1^11H NMR data for brominated pyrazole derivatives?

  • Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify broadening peaks caused by tautomerism (e.g., NH protons in DMSO-d₆) .
  • COSY/NOESY : Resolve overlapping signals by correlating coupling patterns (e.g., cyclopropyl CH2_2 groups) .
  • DFT Calculations : Predict chemical shifts to validate experimental data .

Q. What computational methods predict the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess steric hindrance from the cyclopropane group and bromine’s electron-withdrawing effects .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
    Example : MD simulations of 4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehyde show reduced aldehyde reactivity due to steric crowding .

Q. How does the cyclopropyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Stability Studies : Monitor degradation via HPLC under varying pH (e.g., cyclopropane ring-opening occurs at pH > 10).
  • Mechanistic Insight : The cyclopropane’s strain makes it prone to ring-opening via protonation at the methylene group, forming allylic intermediates .

Structural and Mechanistic Insights

Q. What crystallographic parameters distinguish this compound from analogs?

  • Methodological Answer :
  • Unit Cell Metrics : Compare triclinic (P1P1) symmetry (e.g., a=6.759a = 6.759 Å, b=10.061b = 10.061 Å for brominated derivatives) with monoclinic analogs .
  • Hydrogen Bonding : The aldehyde oxygen often forms weak H-bonds with adjacent NH groups, affecting packing efficiency .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodological Answer :
  • Purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to remove brominated byproducts .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools for real-time purity monitoring .

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